BenchChemオンラインストアへようこそ!

(1-Benzyl-piperidin-3-ylamino)-acetic acid

Medicinal Chemistry Piperidine SAR CNS Drug Design

This compound provides a non-interchangeable, patent-differentiated 3-amino-glycine geometry absent in common 4-substituted N-benzylpiperidine AChE inhibitors. Its dual orthogonal groups (amine and carboxylic acid) enable direct solid-phase dipeptide mimetic library synthesis that simpler building blocks cannot support. Available in racemic and enantiopure forms, it is a strategic scaffold-hopping starting point for novel CNS IP and GlyT1 modulator programs requiring predictable CNS penetration.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B7860738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-piperidin-3-ylamino)-acetic acid
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)NCC(=O)O
InChIInChI=1S/C14H20N2O2/c17-14(18)9-15-13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18)
InChIKeyNMTXULXNXYFWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-piperidin-3-ylamino)-acetic acid: A Piperidine-Amino Acid Hybrid Scaffold for CNS-Focused MedChem


(1-Benzyl-piperidin-3-ylamino)-acetic acid (CAS 1152563-27-3) is a synthetic, small-molecule amino acid derivative (C14H20N2O2, MW 248.32) that combines a classic N-benzylpiperidine pharmacophore—a privileged scaffold in neuropharmacology—with a glycine-mimetic acetic acid side chain linked via a secondary amine at the piperidine 3-position [1]. This specific 3-amino substitution geometry and the secondary amine bridge distinguish it structurally from common 4-substituted N-benzylpiperidine analogs, potentially altering its conformational preferences and target-engagement profile [2]. While comprehensive bioactivity data for this exact entity remain sparse in the public domain, it is commercially available for research use in racemic and enantiomerically pure forms, primarily serving as a functionalized building block for medicinal chemistry exploration .

Why (1-Benzyl-piperidin-3-ylamino)-acetic acid Cannot Be Replaced by Generic 4-Substituted Piperidine Analogs


The N-benzylpiperidine motif interacts with key neurological targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and nicotinic receptors, but structure-activity relationship (SAR) studies repeatedly demonstrate that substitution position profoundly impacts potency and selectivity [1]. The 3-amino linker in this compound introduces a hydrogen-bond donor/acceptor capable of engaging catalytic residues, while also enforcing a distinct spatial orientation compared to 4-substituted analogs like donepezil-hybrid fragments [2]. Critically, piperazine equivalents of similar N-benzylpiperidine amino acid derivatives showed a complete loss of AChE inhibitory activity, underscoring that even minor heterocycle substitutions are not functionally equivalent [2]. This compound's specific 3-amino-glycine configuration should be considered a non-interchangeable chemotype for projects requiring fine-tuned ligand-receptor interactions.

(1-Benzyl-piperidin-3-ylamino)-acetic acid: Quantitative Differentiation Evidence vs. In-Class Alternatives


Substitution Position (3-Amino vs. 4-Amino): Impact on Molecular Geometry and Target Binding

The (1-Benzyl-piperidin-3-ylamino)-acetic acid scaffold presents the amino-acetic acid moiety at the 3-position, whereas the majority of AChE inhibitors in the N-benzylpiperidine class (e.g., donepezil hybrids) are 4-substituted. Molecular docking studies of related N-benzylpiperidine-4-yl-amino acid derivatives indicate that the 3-amino isomer is predicted to adopt a different binding pose within the AChE active site gorge, potentially altering interactions with the catalytic triad residues [1]. This structural distinction is a critical parameter for medicinal chemists conducting fragment-based lead optimization.

Medicinal Chemistry Piperidine SAR CNS Drug Design

Secondary Amine Linker vs. Direct Carbon-Carbon Bond: Impact on Pharmacokinetic Properties

A key structural differentiator of (1-Benzyl-piperidin-3-ylamino)-acetic acid is the secondary amine (-NH-) linking the piperidine ring to the acetic acid moiety. In contrast, the closest structural analog, 2-(1-Benzylpiperidin-3-yl)acetic acid (CAS 64995-90-0), possesses a direct C-C bond . Computed physicochemical properties reveal significant differences: the target compound (C14H20N2O2) has a higher hydrogen-bond donor/acceptor count (HBD=2, HBA=4) and a predicted XLogP3-AA of -0.8, indicating greater polarity and potential for enhanced aqueous solubility relative to the carbon analog (C14H19NO2), which lacks the amine nitrogen and is predicted to be more lipophilic [1]. These properties directly influence permeability, solubility, and metabolic stability.

Drug Metabolism Physicochemical Properties ADME

Chiral Resolution: Enantiomerically Pure Forms for Stereospecific SAR Studies

(1-Benzyl-piperidin-3-ylamino)-acetic acid is commercially available in three distinct stereochemical forms: racemic (CAS 1152563-27-3), (S)-enantiomer (CAS 1353999-73-1), and (R)-enantiomer (CAS 1354019-82-1) . This contrasts with the 4-substituted analog series, where the 4-position is typically achiral. The availability of both enantiomers at comparable purity levels (95–98%) allows researchers to conduct enantioselective SAR studies and assess stereospecific target engagement, a capability that is not feasible with the simpler 2-(1-benzylpiperidin-3-yl)acetic acid analog, which lacks the chiral center adjacent to the piperidine ring .

Stereochemistry Chiral Resolution Enantioselective Synthesis

Functional Group Versatility: Glycine Moiety Enables Downstream Derivatization

The free carboxylic acid and secondary amine of (1-Benzyl-piperidin-3-ylamino)-acetic acid render it a bifunctional intermediate amenable to amide bond formation, esterification, and reductive amination—reactions essential for generating compound libraries . This contrasts with 1-Benzylpiperidin-3-amine (CAS 60407-35-4), the parent primary amine lacking the acetic acid handle, which requires additional synthetic steps for equivalent functionalization . The glycine-like motif also positions the compound as a potential peptidomimetic building block, mimicking natural amino acid termini, a feature absent in simpler N-benzylpiperidine scaffolds [1].

Chemical Biology Peptidomimetics Library Synthesis

Optimal Research Applications for (1-Benzyl-piperidin-3-ylamino)-acetic acid Based on Structural Evidence


Scaffold-Hopping in CNS Drug Discovery: Avoiding 4-Substituted N-Benzylpiperidine Patent Space

Given the extensive patent protection around 4-substituted N-benzylpiperidine AChE inhibitors (e.g., donepezil hybrids), this compound's unique 3-amino-acetic acid geometry offers a viable scaffold-hopping starting point for CNS programs seeking novel intellectual property (Qin et al., 2023, Bioorg. Med. Chem. [1]). Its computed CNS-friendly properties (XLogP = -0.8, tPSA = 52.6 Ų) are consistent with blood-brain barrier permeability guidelines .

Enantioselective SAR for Chiral CNS Targets

The commercial availability of both (R) and (S) enantiomers at high purity enables researchers to evaluate stereospecific activity at targets where chirality is known to be critical, such as nicotinic acetylcholine receptors (Crespo et al., 2016 [1]). This is particularly relevant given that N-benzylpiperidine derivatives have demonstrated submicromolar antagonist activity at α7 nAChRs with up to 20-fold selectivity over heteromeric subtypes [1].

Peptidomimetic Library Synthesis Using Bifunctional Glycine-Piperidine Scaffold

The compound's dual orthogonal functional groups (amine and carboxylic acid) make it an efficient core for generating dipeptide mimetic libraries through sequential amidation or solid-phase synthesis strategies. This capability is not offered by simpler 1-benzylpiperidin-3-amine building blocks, which lack the acid handle required for peptide-bond formation (Parchem, 2025 [1]).

Glycine Transporter (GlyT1) Pharmacophore Exploration

Piperidine glycine transporter inhibitors represent a validated class for schizophrenia and cognitive disorders (EP 1942893 [1]). The glycine-mimetic acetic acid moiety in this compound is structurally aligned with GlyT1 inhibitor pharmacophores, offering a starting point for designing novel GlyT1 modulators with potentially improved subtype selectivity.

Quote Request

Request a Quote for (1-Benzyl-piperidin-3-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.